3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H17ClFN3O3S and its molecular weight is 421.87. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
One study explored the pharmacokinetics and pharmacodynamics of a novel aromatase inhibitor, highlighting the suppression of plasma oestradiol levels in postmenopausal patients (Haynes et al., 2004). This research underscores the importance of understanding the metabolic pathways and therapeutic effects of compounds designed to interact with specific biological targets.
Treatment Applications
Research on vasodilators, including a study on a new piperidino-pyrimidine vasodilator for treating hypertension, demonstrates the therapeutic potential of structurally complex molecules (Gilmore et al., 1970). Such studies are crucial for developing new treatments for chronic conditions, indicating a pathway that research on the specified compound could potentially follow.
Diagnostic and Therapeutic Imaging
Another study compared TSPO imaging using specific markers in predicting progression of glioblastoma multiforme, illustrating the role of chemical compounds in diagnostic and therapeutic imaging (Jensen et al., 2015). This research highlights the potential for compounds to be used in imaging techniques that assist in the management of cancer.
Metabolism Studies
Investigations into the metabolism of compounds, such as the study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist (Renzulli et al., 2011), are vital for drug development. They provide essential data on how drugs are processed in the body, which is critical for safety and efficacy assessments.
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other heterocyclic compounds, it might influence a variety of biochemical pathways .
Pharmacokinetics
Its metabolism and excretion pathways remain unknown .
Result of Action
It’s likely that the compound could induce changes in cellular processes or signaling pathways depending on its targets .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information about its targets and mode of action, it’s difficult to predict how these factors might influence its activity .
properties
IUPAC Name |
3-[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3S/c20-13-2-1-3-14(21)12(13)10-16(25)23-7-4-11(5-8-23)24-18(26)17-15(6-9-28-17)22-19(24)27/h1-3,6,9,11H,4-5,7-8,10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAACWIAXUXKPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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